molecular formula C23H37NO5 B235929 Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester CAS No. 126109-41-9

Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester

Cat. No. B235929
CAS RN: 126109-41-9
M. Wt: 407.5 g/mol
InChI Key: SNEOTXIRBDTHNR-XVDBARLESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester, commonly known as spironolactone, is a synthetic steroid that is used as a diuretic and an antiandrogen. It was first synthesized in 1957 by the pharmaceutical company Searle. Spironolactone is a potent aldosterone antagonist, which means that it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body.

Scientific Research Applications

Spironolactone has been extensively studied for its therapeutic effects in several medical conditions. It is commonly used as a diuretic in the treatment of edema and hypertension. Spironolactone has also been shown to be effective in the treatment of hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been studied for its antiandrogenic effects in the treatment of polycystic ovary syndrome (PCOS) and transgender hormone therapy.

Mechanism of Action

Spironolactone works by blocking the action of aldosterone, a hormone that regulates salt and water balance in the body. By blocking aldosterone, spironolactone causes the kidneys to excrete more sodium and water, which reduces the amount of fluid in the body. Spironolactone also has antiandrogenic effects by blocking the action of androgens, male hormones that can cause hirsutism, acne, and female pattern hair loss.
Biochemical and Physiological Effects
Spironolactone has several biochemical and physiological effects on the body. It reduces the levels of aldosterone, which leads to decreased sodium and water retention. Spironolactone also reduces the levels of androgens, which can lead to a decrease in hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.

Advantages and Limitations for Lab Experiments

Spironolactone has several advantages and limitations for lab experiments. It is a potent aldosterone antagonist and antiandrogen, which makes it useful for studying the effects of these hormones on the body. However, spironolactone has a complex synthesis method and is expensive, which may limit its use in certain experiments. In addition, spironolactone has several side effects, including electrolyte imbalances and gynecomastia, which may need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on spironolactone. One area of research is the development of new aldosterone antagonists and antiandrogens that are more potent and have fewer side effects. Another area of research is the use of spironolactone in the treatment of other medical conditions, such as heart failure and liver disease. Finally, research on the biochemical and physiological effects of spironolactone may lead to a better understanding of the role of aldosterone and androgens in the body.

Synthesis Methods

Spironolactone is synthesized by the reaction of pregnenolone acetate with chloranil followed by the reaction with potassium tert-butoxide. The resulting product is then reacted with methyl chloroformate to form spironolactone. The synthesis of spironolactone is a complex process that requires several steps and the use of hazardous chemicals.

properties

CAS RN

126109-41-9

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate

InChI

InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19-,22-,23-/m0/s1

InChI Key

SNEOTXIRBDTHNR-XVDBARLESA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)OC)C)OC(=O)OC

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC

synonyms

[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5, 6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3 -yl] methyl carbonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.